molecular formula C12H17NO B174888 N-T-Butyl-2-methylbenzamide CAS No. 104847-07-6

N-T-Butyl-2-methylbenzamide

Cat. No. B174888
Key on ui cas rn: 104847-07-6
M. Wt: 191.27 g/mol
InChI Key: SHVJWMYCHXFRMF-UHFFFAOYSA-N
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Patent
US05859002

Procedure details

To a cold (0° C.) solution of 139.2 g (0.9 mol) of o-toluoyl chloride in 1200 mL of methylene chloride at 25° C., under nitrogen, was slowly added 180.0 g (1.8 mol) of triethylamine followed by the dropwise addition of a solution containing 73.14 g (1.0 mol) of t-butylamine in 200 mL of methylene chloride. The resulting reaction mixture was warmed to room temperature and allowed to react for 2.5 hours. The reaction mixture was then diluted with 1800 mL of water. The resulting organic and aqueous layers were separated, and the organic layer was washed sequentially with 2N sodium hydroxide, 1.0N hydrochloric acid and brine, dried over magnesium sulfate, filtered and then reduced to dryness under reduced pressure to provide 167.6 g of the desired subtitled compound as an off-white solid (mp 77°-78° C.).
Quantity
139.2 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Quantity
73.14 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
1800 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[C:2]([C:7](Cl)=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.C(N(CC)CC)C.[C:18]([NH2:22])([CH3:21])([CH3:20])[CH3:19]>C(Cl)Cl.O>[C:18]([NH:22][C:7](=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[CH3:10])([CH3:21])([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
139.2 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C(=O)Cl)C
Name
Quantity
1200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
180 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
73.14 g
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
1800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25° C.
ADDITION
Type
ADDITION
Details
followed by the dropwise addition of a solution
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
to react for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The resulting organic and aqueous layers were separated
WASH
Type
WASH
Details
the organic layer was washed sequentially with 2N sodium hydroxide, 1.0N hydrochloric acid and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NC(C1=C(C=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 167.6 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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